molecular formula C18H15N3O B2927731 N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide CAS No. 1420800-45-8

N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide

Cat. No.: B2927731
CAS No.: 1420800-45-8
M. Wt: 289.338
InChI Key: GVFJQHBQTYATMA-UHFFFAOYSA-N
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Description

N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features an indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety makes this compound an interesting subject for research due to its potential pharmacological and chemical properties.

Mechanism of Action

Target of Action

The primary targets of N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide are the Tryptophan synthase alpha chain and the Tryptophan synthase beta chain . These enzymes play a crucial role in the biosynthesis of tryptophan, an essential amino acid.

Mode of Action

It is known that indole derivatives can interact with their targets and cause changes in their function . For instance, some indole derivatives have been found to inhibit tubulin polymerization , which could potentially disrupt cellular processes such as cell division.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, they have been found to have antioxidant, anti-inflammatory, and antiviral activities . .

Result of Action

Indole derivatives have been found to have various biological activities, including antioxidant, anti-inflammatory, and antiviral effects . These effects could potentially result from the compound’s interaction with its targets and its influence on various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method involves the use of N-(1H-indol-3-ylmethyl)amine and indole-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of indole-3-methylamine derivatives.

    Substitution: Formation of halogenated indole derivatives.

Comparison with Similar Compounds

N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(15-11-20-17-8-4-2-6-14(15)17)21-10-12-9-19-16-7-3-1-5-13(12)16/h1-9,11,19-20H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFJQHBQTYATMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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